Reduced Lipophilicity (ΔXLogP3 = -0.5) vs. Benzyl Carbamate Analog Enhances Aqueous Solubility and Purification Ease
The target Boc-protected compound exhibits a computed XLogP3 of 0.5, compared to a value of 1.0 for the benzyl carbamate analog (CAS 2098071-34-0). This represents a 0.5 log unit reduction in lipophilicity, which translates to approximately a threefold increase in predicted aqueous solubility [1][2].
| Evidence Dimension | Lipophilicity (XLogP3, computed) |
|---|---|
| Target Compound Data | XLogP3 = 0.5 |
| Comparator Or Baseline | Benzyl (3-(4-formyl-1H-1,2,3-triazol-1-yl)propyl)carbamate (CAS 2098071-34-0): XLogP3 = 1.0 |
| Quantified Difference | ΔXLogP3 = -0.5 (target is less lipophilic); corresponds to ~3-fold higher predicted aqueous solubility |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2019.06.18/2025.09.15); aqueous solubility estimated via the General Solubility Equation (GSE) |
Why This Matters
Lower lipophilicity directly improves aqueous solubility and chromatographic behavior, facilitating intermediate purification, reducing DMSO stock precipitation in biological assays, and improving overall synthetic workflow efficiency.
- [1] PubChem. tert-butyl (3-(4-formyl-1H-1,2,3-triazol-1-yl)propyl)carbamate. Computed Properties: XLogP3 = 0.5. CID 121208848. View Source
- [2] PubChem. benzyl (3-(4-formyl-1H-1,2,3-triazol-1-yl)propyl)carbamate. Computed Properties: XLogP3 = 1.0. CID 121208849. View Source
